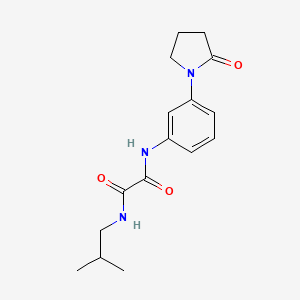

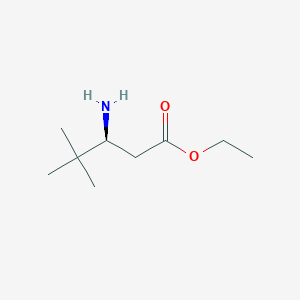

![molecular formula C15H15NO3S2 B2499579 2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione CAS No. 1803583-25-6](/img/structure/B2499579.png)

2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

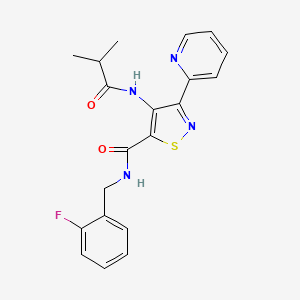

The compound "2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda^6-thieno[2,3-c]thiopyran-6,6-dione" is a complex organic molecule that appears to be related to a family of compounds that include thieno[2,3-c]pyran derivatives. These compounds are of interest due to their potential pharmacological properties and their use in various chemical reactions to synthesize novel organic molecules.

Synthesis Analysis

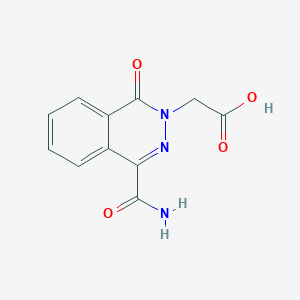

The synthesis of related compounds has been described in the literature. For instance, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid to yield angular isoindole diones, with some intermediate products being isolated in certain cases . Additionally, reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents have led to the formation of benzothieno[2,3-d]pyrimidine derivatives . These synthesis pathways often involve nucleophilic addition reactions and can yield a variety of structural isomers.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray structural analysis and dynamic NMR. These techniques help in understanding the conformation and dynamic behavior of the molecules, such as degenerate intramolecular rotation in isoindole diones . The molecular structure is crucial for determining the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

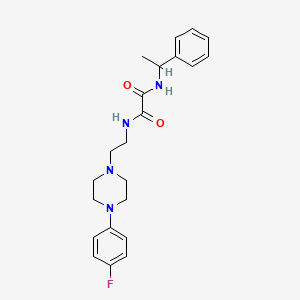

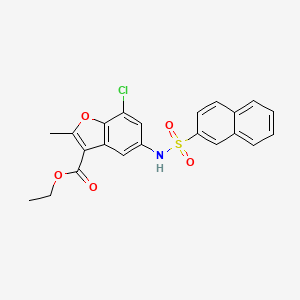

The chemical behavior of related compounds has been explored through various reactions. For example, 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione has been shown to react with isothiocyanates to yield N,N'-disubstituted thioureas . The reactivity of these compounds is influenced by the presence of nucleophilic sites that can interact with electrophilic reagents. The products of these reactions have been characterized by spectroscopic techniques and elemental analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized by their spectroscopic data, which include IR, ^1H NMR, and ^13C NMR spectra. These data provide insights into the functional groups present in the molecule and their chemical environment. For instance, the presence of -NH absorption bands and C=S absorption bands can be identified in the IR spectra, while NMR spectra can reveal the chemical shifts associated with different types of hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

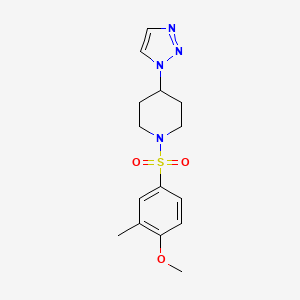

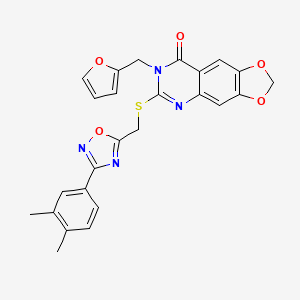

Synthesis of Derivatives : The compound is involved in the synthesis of various heterocyclic derivatives, such as 5,7-dihydrothiopyrano[3,4-c]pyrazol-4(1H)-ones, 5H-thiopyrano[4,3-d]isoxazol-4(7H)-one, and 2-substituted 6H-thiopyrano[3,4-d]pyrimidin-5(8H)-ones. These reactions are characterized by satisfactory yields and are significant in the exploration of new chemical entities (Menozzi, Mosti, & Schenone, 1984).

Structural Analysis : Research has focused on understanding the structure and stereochemistry of derivatives synthesized from this compound. X-ray structural analysis and dynamic NMR have been utilized for characterizing the molecular structures, providing insights into the behavior of these molecules (Vasilin et al., 2015).

Potential Biological Activities

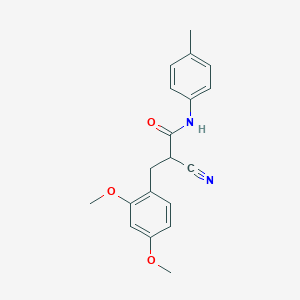

Antiproliferative and Anticancer Properties : Some derivatives have shown promising antiproliferative and anticancer activities. This includes inhibition against various cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Mohareb & Abdo, 2022).

Bioactive Heterocyclic Systems : There is an exploration of bioactive thieno[2,3-d]pyrimidine compounds fused with other rings like thiazolo, which exhibit a range of biological activities. These activities include adenosine kinase inhibition, platelet aggregation, and antilukemia, suggesting diverse pharmacological potentials of these derivatives (El-Gazzar, Hussein, & Aly, 2006).

properties

IUPAC Name |

(2-amino-6,6-dioxo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2/c1-9-2-4-10(5-3-9)14(17)13-11-6-7-21(18,19)8-12(11)20-15(13)16/h2-5H,6-8,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJZQABKGDJTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCS(=O)(=O)C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499502.png)

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)

![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/no-structure.png)